N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-METHANESULFONAMIDOBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-METHANESULFONAMIDOBENZAMIDE is a synthetic organic compound with the molecular formula C13H21NO2S2 It is characterized by the presence of a tert-butylsulfanyl group and a methanesulfonamide group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-METHANESULFONAMIDOBENZAMIDE typically involves the following steps:
Formation of the tert-butylsulfanyl group: This can be achieved by reacting tert-butylthiol with an appropriate alkylating agent under basic conditions.
Attachment of the ethyl linker: The tert-butylsulfanyl group is then linked to an ethyl chain through a nucleophilic substitution reaction.
Formation of the benzamide core: The ethyl-linked tert-butylsulfanyl group is then reacted with 4-methanesulfonamidobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-METHANESULFONAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methanesulfonamide group can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may vary, but typically involve the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-METHANESULFONAMIDOBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-METHANESULFONAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group may interact with thiol-containing enzymes, while the methanesulfonamide group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide
- N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-METHANESULFONAMIDOBENZAMIDE is unique due to the specific combination of functional groups it possesses. The presence of both the tert-butylsulfanyl and methanesulfonamide groups provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-(methanesulfonamido)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-14(2,3)20-10-9-15-13(17)11-5-7-12(8-6-11)16-21(4,18)19/h5-8,16H,9-10H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKHSGBBGVVSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.